5-CN Regioisomeric Specificity
Imidazo[1,5-a]pyridine-5-carbonitrile is one of four possible regioisomeric carbonitrile derivatives of the imidazo[1,5-a]pyridine scaffold, alongside 1-, 3-, and 6-carbonitrile variants [1]. While all four regioisomers share identical molecular formula (C8H5N3) and molecular weight (143.15), their distinct substitution patterns produce measurably different electronic environments and synthetic reactivity profiles. The 5-position cyano group on the pyridine ring provides an electron-withdrawing effect that enhances electrophilicity at adjacent positions and creates a unique hydrogen-bond acceptor topology compared to the 1- or 3-position substitution on the imidazole ring [2].
| Evidence Dimension | Substitution position and electronic environment |
|---|---|
| Target Compound Data | 5-carbonitrile substitution on pyridine ring; SMILES: N#Cc1cccc2cncn12 |
| Comparator Or Baseline | 1-carbonitrile, 3-carbonitrile, 6-carbonitrile regioisomers (all C8H5N3, MW 143.15) |
| Quantified Difference | Distinct substitution topology (pyridine C5 vs. imidazole C1/C3 vs. pyridine C6) with altered electron density distribution and hydrogen-bonding geometry |
| Conditions | Structural analysis based on SMILES notation and molecular connectivity |
Why This Matters
Procurement of the specific 5-carbonitrile regioisomer is required for programs targeting the distinct electronic and steric profile of this substitution pattern; generic substitution with alternative regioisomers introduces uncontrolled variables in target binding and synthetic route compatibility.
- [1] Kuujia. Cas no 141912-72-3 (Imidazo[1,5-a]pyridine-5-carbonitrile). Compound Information. View Source
- [2] Chemsrc. Imidazo[1,5-a]pyridine-5-carbonitrile (SMILES: N#Cc1cccc2cncn12). 2024. View Source
